![molecular formula C12H16BrCl2NO B1527174 4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1220033-35-1](/img/structure/B1527174.png)
4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Metabolic Activity and Weight Management
Research on compounds structurally related to 4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride has shown promising results in the field of obesity management. For instance, studies have demonstrated that certain piperidine derivatives, when administered chronically, can lead to reduced food intake and weight gain in obese rats. These findings highlight the potential metabolic effects of such compounds, indicating an increase in free fatty acid concentration in treated obese rats, suggesting a mechanism through which these compounds may influence weight management (Massicot, Steiner, & Godfroid, 1985).
Neuropsychopharmacology and Feeding Behavior
Further research into similar piperidine derivatives has explored their effects on feeding behavior, with findings indicating that these compounds can affect the satiety center, reducing obesity induced by gold thioglucose in mice. These studies suggest a neuropsychopharmacological aspect to their action, with low toxicity and absence of psychotropic activity, making them a novel area of interest for tackling obesity through modulation of feeding behavior (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure and Metabolic Rate
Another aspect of research on related compounds has shown that they can increase energy expenditure by elevating resting oxygen consumption and reducing body weight gain and food intake over prolonged treatment periods. This indicates that these compounds could potentially stimulate mitochondrial oxygen consumption, leading to an increase in metabolic rate and thus supporting their use in obesity management and metabolic syndrome treatment (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Molecular and Crystal Structure Insights
On a more foundational level, studies have detailed the crystal and molecular structures of related piperidine compounds, providing insight into their chemical properties and interactions. Such research lays the groundwork for understanding how these compounds can be further modified or utilized in various therapeutic applications, offering a basis for the development of new drugs or treatment strategies (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antibacterial Potentials
Research into N-substituted acetamide derivatives of piperidine has revealed their antibacterial potentials, indicating that modifications of the piperidine structure can result in compounds with significant antibacterial activity. This opens up avenues for the development of new antibacterial agents based on the piperidine core, addressing the growing concern over antibiotic resistance (Iqbal et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZJCJIJRWGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





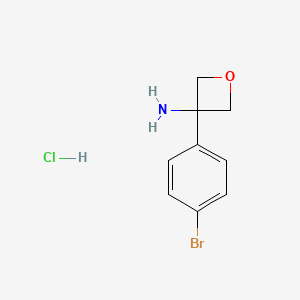
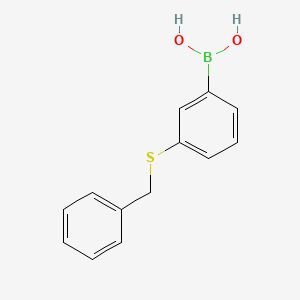
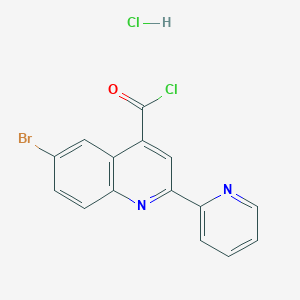
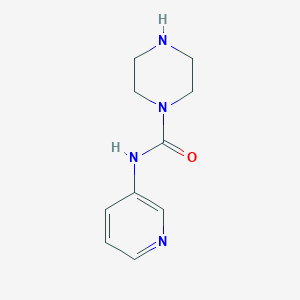
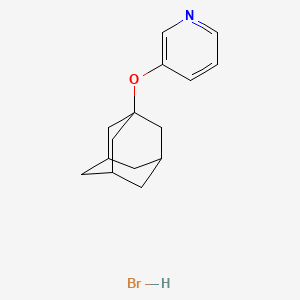

![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)